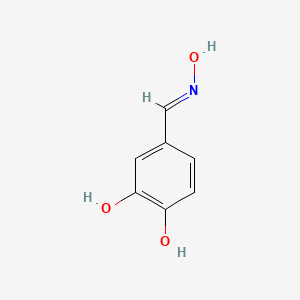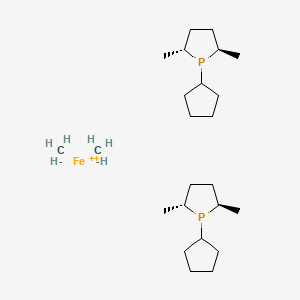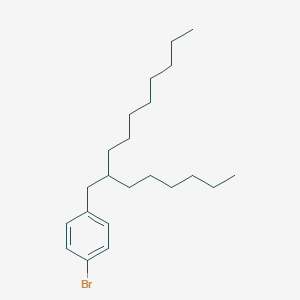
3,4-Dihydroxybenzaldoxime
概要
説明
3,4-Dihydroxybenzaldoxime is a chemical compound with the molecular formula C7H7NO3 . It is also known by other names such as 3,4-Dihydroxybenzaldehyde oxime and 4-[(E)-(Hydroxyimino)methyl]-1,2-benzenediol .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxybenzaldoxime has been analyzed in several databases . It has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydroxybenzaldoxime have been analyzed in several databases . It has a density of 1.4±0.1 g/cm3, a boiling point of 352.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .科学的研究の応用
Production of 3,4-Dihydroxybenzoic Acid
3,4-Dihydroxybenzaldoxime is used in the microbial production of 3,4-dihydroxybenzoic acid (3,4-DHBA or protocatechuate), a compound with pharmaceutical properties . This production process uses dehydroshikimate dehydratase (DSD) and has been demonstrated in Escherichia coli .
Precursor for High Value-Added Chemicals
3,4-DHBA, which can be produced from 3,4-Dihydroxybenzaldoxime, is used as a precursor for the synthesis of high value-added chemicals . This makes 3,4-Dihydroxybenzaldoxime an important compound in the chemical industry .
Proteomics Research
3,4-Dihydroxybenzaldoxime is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can help researchers understand the complex protein structures and interactions .
Inhibitor of Ribonucleotide Reductase Activity
3,4-Dihydroxybenzaldoxime has been found to have a potent inhibitory effect toward ribonucleotide reductase activity . Ribonucleotide reductase is an enzyme that plays a crucial role in DNA replication and repair, making this compound potentially useful in cancer research .
Antitumor Activity
The same inhibitory effect on ribonucleotide reductase activity also gives 3,4-Dihydroxybenzaldoxime superior antitumor activity . This makes it a potential candidate for the development of new anticancer drugs .
Biochemical Research
Given its various applications and effects, 3,4-Dihydroxybenzaldoxime is also used in broader biochemical research . It can be used to study various biochemical processes and pathways, contributing to our understanding of life at the molecular level .
作用機序
Target of Action
It is known that this compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These compounds are characterized by a benzene ring bearing a carboxyl and a hydroxyl group .
Mode of Action
It is known that the compound’s reactivity could be attributed to its immediate oxidation product . The oxidation of this compound by enzymes such as tyrosinase produces a series of reactions that lead to the formation of other compounds .
Biochemical Pathways
It has been suggested that a new type of enzyme that catalyzes the production of 3,4-dihydroxyphenylacetaldehyde (dopal) in insects provides interesting insights into the formation of flexible cuticle in insects . This enzyme, for convenience, is referred to as DOPAL synthase .
Pharmacokinetics
MDHB has shown fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It is also known to permeate the blood-brain barrier and is rapidly distributed to all organs . These properties might be similar for 3,4-Dihydroxybenzaldoxime, but further studies are needed to confirm this.
Result of Action
It has been suggested that 3,4-dihydroxyphenylacetaldehyde, a compound closely related to 3,4-dihydroxybenzaldoxime, exhibits toxic effects on neuronal cells . Both catecholic and aldehyde groups seem to be associated with the neurotoxicity of this compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(E)-hydroxyiminomethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFMSECAGOXHAV-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybenzaldoxime | |
CAS RN |
3343-59-7 | |
| Record name | 3,4-Dihydroxybenzaldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,4-Dihydroxybenzaldoxime a potent antioxidant, and how does this activity compare to other known antioxidants?
A1: 3,4-Dihydroxybenzaldoxime exhibits potent antioxidant properties primarily due to its catechol moiety. This structure allows it to effectively scavenge free radicals and act as a chain-breaking antioxidant, preventing lipid peroxidation. Studies have demonstrated its superior antioxidant capacity compared to well-known antioxidants like ascorbic acid, tocopherol, and butylated hydroxytoluene (BHT) []. This enhanced activity is attributed to its efficient radical scavenging ability and strong performance in inhibiting lipid oxidation in various oils, including soybean oil, evening primrose oil, and squalene [].
Q2: How does the structure of 3,4-Dihydroxybenzaldoxime relate to its antitumor activity?
A2: Research suggests a possible link between the structure of 3,4-Dihydroxybenzaldoxime and its antitumor activity, particularly its effect on ribonucleotide reductase (RNR) []. While several dihydroxybenzene derivatives were investigated, 3,4-Dihydroxybenzaldoxime demonstrated a strong inhibitory effect on RNR activity with an IC50 of 38 µM []. This inhibition of RNR, an enzyme crucial for DNA synthesis, is thought to contribute to its antitumor activity, evidenced by its efficacy against L1210 murine leukemia cells in vivo []. The study highlights the potential importance of the specific structural features of 3,4-Dihydroxybenzaldoxime for its potent RNR inhibition and subsequent antitumor effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)

![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)



![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)



![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)
![2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B1496710.png)